4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiadiazolo pyrimidine core and subsequent functionalization to introduce the tert-butyl and benzamide groups.
Formation of Thiadiazolo Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur and nitrogen sources, and the reaction is typically carried out in the presence of a catalyst.
Introduction of Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Formation of Benzamide Group: The benzamide group is introduced through amidation reactions using benzoyl chloride or benzamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-Tert-butyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiadiazolo pyrimidine core and functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C19H22N4O2S/c1-5-6-15-22-23-17(25)14(11-20-18(23)26-15)21-16(24)12-7-9-13(10-8-12)19(2,3)4/h7-11H,5-6H2,1-4H3,(H,21,24) |
InChI Key |
VTUTWWMWCPBRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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